NY0116

Functional Selectivity cAMP Inhibition Gi/o Signaling

NY0116 is a functionally selective NMUR2 agonist with a ~19,000-fold potency gap between Gi/cAMP inhibition (EC50 1.69 nM) and Gq/calcium mobilization (EC50 32.7 µM), enabling clean interrogation of Gi/o signaling without Gq confounding. Superior brain penetration and longer half-life versus NY0128 make it the preferred chemical probe for chronic in vivo metabolic studies. It selectively suppresses high-fat diet intake without affecting standard chow and lacks β-arrestin recruitment or inverse agonism, ensuring sustained G protein responses with minimal desensitization. Validated in DIO mouse models for significant body weight and visceral adiposity reduction.

Molecular Formula C22H23N3O
Molecular Weight 345.4 g/mol
Cat. No. B537881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNY0116
SynonymsNY-0116;  NY 0116;  NY0116
Molecular FormulaC22H23N3O
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCN=C(N)N
InChIInChI=1S/C22H23N3O/c23-21(24)25-16-17-26-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2,(H4,23,24,25)
InChIKeyFZXFGYLHTRBHNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NY0116: A Small-Molecule NMUR2 Agonist with Defined Selectivity and In Vivo Metabolic Efficacy Data


NY0116 (CAS 1003000-59-6, 2-(2-Trityloxyethyl)guanidine) is a synthetic organic small-molecule agonist that selectively targets the Neuromedin U Receptor 2 (NMUR2) over NMUR1 [1]. It acts as a functionally selective agonist, potently inhibiting cAMP accumulation via Gi/o signaling in the low nanomolar range while also stimulating Gq-mediated calcium mobilization with lower potency [2]. In vivo, acute and repeated administration of NY0116 has been shown to significantly suppress high-fat diet consumption and reduce body weight and visceral adiposity in diet-induced obese mouse models, validating its potential as a chemical probe for metabolic disorder research .

NY0116: Why In-Class NMUR2 Agonists Are Not Interchangeable


Generic substitution among NMUR2 agonists is precluded by significant differences in their pharmacological profiles, which directly impact experimental design and outcomes. Despite a shared primary target, compounds within this class exhibit marked divergence in critical parameters including functional selectivity for Gi/cAMP vs. Gq/calcium pathways, in vivo pharmacokinetic properties such as brain penetration and half-life, and specific in vivo efficacy outcomes like visceral fat reduction. The close analog NY0128, for example, demonstrates a distinct pharmacokinetic profile and a different pattern of activity in standard vs. high-fat diet models compared to NY0116 [1]. Therefore, selecting a specific tool compound like NY0116 is not an arbitrary choice but a critical decision that hinges on a direct, evidence-based comparison of these quantitative differences to ensure experimental reproducibility and interpretability .

NY0116: Direct, Quantitative Evidence for Differentiated Selection vs. Analogs


Functional Selectivity: Superior cAMP Inhibition Potency vs. Calcium Mobilization Compared to NY0128

NY0116 exhibits a differentiated functional selectivity profile compared to its close analog, NY0128, in the primary NMUR2 Gi/cAMP signaling pathway versus the secondary Gq/calcium pathway. In a direct head-to-head comparison, NY0116 shows an EC50 for cAMP inhibition of 1.69 nM, which is approximately 2.4-fold less potent than NY0128's EC50 of 0.71 nM. Conversely, for calcium mobilization, NY0116 is roughly 2-fold less potent than NY0128, with EC50s of 32.7 µM and 16.9 µM, respectively [1]. This results in a markedly different potency ratio between the two pathways for each compound, which can be a critical determinant for downstream signaling and physiological outcomes [2].

Functional Selectivity cAMP Inhibition Gi/o Signaling Calcium Mobilization

Pharmacokinetics: Prolonged Exposure and Higher Brain Penetration vs. NY0128

In a direct comparative pharmacokinetic study in rats following a single 30 mg/kg subcutaneous dose, NY0116 demonstrated a distinct and potentially more favorable profile for CNS applications compared to NY0128. The plasma half-life (T1/2) of NY0116 was more than twice as long as that of NY0128 [1]. Furthermore, NY0116 achieved a higher maximum concentration in both plasma and brain tissue, and importantly, its brain-to-plasma ratio indicates superior CNS accumulation [1][2]. These quantitative differences in exposure and distribution are critical for interpreting in vivo efficacy and for planning dosing regimens.

Pharmacokinetics Brain Penetration Half-Life CNS Exposure

In Vivo Efficacy: Selective Suppression of High-Fat Diet Intake Without Impacting Standard Diet

In an acute feeding study, NY0116 demonstrated a unique in vivo profile by selectively suppressing the consumption of a palatable high-fat diet while having no significant effect on the intake of a standard chow diet. This contrasts with NY0128, which non-selectively reduced consumption of both standard and high-fat diets [1]. For NY0116, the reduction in high-fat diet intake was significant at both 9 mg/kg and 90 mg/kg doses at the 24-hour time point, whereas NY0128's effects were more broadly significant across diet types and time points [2].

In Vivo Pharmacology Diet Selectivity Food Intake Obesity Research

Signaling Bias: No Beta-Arrestin Recruitment, Diverging from NY0128's Inverse Agonism

A key point of differentiation lies in the compounds' effects on the beta-arrestin pathway. In a direct comparison, neither NY0116 nor NY0128 recruited beta-arrestin at concentrations up to 10 µM. However, NY0128 displayed significant inverse agonism by decreasing basal beta-arrestin activity, an effect not observed with NY0116 [1]. This indicates that NY0116 is a 'cleaner' agonist in this pathway, lacking any intrinsic activity, which could translate to a different profile of receptor regulation and desensitization in long-term studies [2].

Biased Agonism Beta-Arrestin GPCR Signaling Functional Selectivity

Optimal Research and Industrial Application Scenarios for NY0116


Probing Functional Selectivity in NMUR2 Gi/o vs. Gq Signaling

Given the quantified difference in potency ratios between Gi/cAMP and Gq/calcium signaling for NY0116 (1.69 nM vs. 32.7 µM) compared to the closer analog NY0128 (0.71 nM vs. 16.9 µM), NY0116 serves as a more discriminating tool for experiments designed to isolate and study Gi/o-mediated downstream effects of NMUR2 activation. The wider potency gap minimizes the confounding influence of simultaneous Gq-mediated calcium signaling at lower, more physiologically relevant concentrations [1].

CNS-Focused In Vivo Pharmacology Studies for Metabolic Disorders

NY0116's superior brain penetration and longer half-life compared to NY0128 [1] make it the preferred chemical probe for in vivo studies where sustained central engagement of NMUR2 is a critical experimental requirement. This profile is particularly advantageous for chronic dosing paradigms in diet-induced obesity models where consistent target coverage in the CNS is needed to robustly assess effects on body weight and visceral adiposity over time .

Dissecting Hedonic vs. Homeostatic Feeding Behavior in Rodent Models

The unique, diet-selective effect of NY0116—suppressing high-fat but not standard chow intake [1]—positions it as a specialized tool for differentiating the neural circuits governing hedonic, reward-driven feeding from those controlling homeostatic energy balance. This contrasts with the non-selective appetite suppression of NY0128 and allows for more targeted investigations into the role of NMUR2 in obesity driven by palatable, energy-dense food.

Long-Term Signaling Studies Avoiding Beta-Arrestin-Mediated Desensitization

For researchers conducting extended in vitro or ex vivo experiments where receptor desensitization is a concern, NY0116's lack of effect on the beta-arrestin pathway, including the absence of inverse agonism seen with NY0128, is a critical advantage [1]. This property ensures that observed functional responses are due to sustained G protein-mediated signaling, providing a cleaner and more interpretable dataset in studies of prolonged agonist exposure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for NY0116

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.